2,5-Dimethylphenylmagnesium bromide

Catalog No.
S1902128
CAS No.
30897-86-0
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylphenylmagnesium bromide

CAS Number

30897-86-0

Product Name

2,5-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,4-dimethylbenzene-6-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OOJAWTIYZUSKLZ-UHFFFAOYSA-M

SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-]

2,5-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₈H₉BrMg and a molecular weight of approximately 209.37 g/mol. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. This compound features a dimethyl-substituted phenyl group, contributing to its unique reactivity and properties. The compound is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents, and it is characterized by its gray to brown appearance .

2,5-DMPB reacts through a nucleophilic addition mechanism. The polarized Mg-Br bond allows the carbon atom bonded to magnesium to act as a nucleophile and attack the electrophilic carbonyl carbon of the carbonyl compound. This forms a new carbon-carbon bond and a magnesium bromide byproduct (MgBrCl) [].

Synthesis of Substituted Aromatic Compounds:

2,5-Dimethylphenylmagnesium bromide acts as a nucleophilic reagent in Grignard reactions. This reaction involves the addition of an organic group to a carbonyl compound (such as aldehydes, ketones, or carboxylic acid derivatives). The two methyl groups on the phenyl ring activate it towards nucleophilic addition, making it a valuable reagent for the synthesis of various aromatic compounds with desired substitution patterns. [Source: Krackeler Scientific, Inc. ]

As a Grignard reagent, 2,5-dimethylphenylmagnesium bromide readily reacts with various electrophiles. Key reactions include:

  • Nucleophilic Addition: It can add to carbonyl compounds, forming alcohols after hydrolysis. For instance, reacting with aldehydes or ketones yields secondary or tertiary alcohols.
  • Halogen Exchange: This compound can also participate in halogen exchange reactions, replacing bromine with other halogens.
  • Coupling Reactions: It can engage in coupling reactions with aryl halides, facilitating the formation of biaryl compounds.

These reactions highlight its utility in constructing complex organic molecules .

2,5-Dimethylphenylmagnesium bromide can be synthesized through the following methods:

  • Reaction of 2,5-Dimethylbromobenzene with Magnesium:
    • This method involves the reaction of 2,5-dimethylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran.
    • The reaction proceeds under reflux conditions to ensure complete formation of the Grignard reagent.
  • Use of Organolithium Reagents:
    • Alternatively, 2,5-dimethylphenylmagnesium bromide can be synthesized from the corresponding organolithium compound followed by treatment with magnesium bromide.

Both methods require careful handling due to the highly reactive nature of Grignard reagents .

The primary applications of 2,5-dimethylphenylmagnesium bromide include:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, particularly in the formation of alcohols and biaryl compounds.
  • Pharmaceutical Chemistry: Its reactivity allows for the modification of pharmaceutical intermediates and active pharmaceutical ingredients.
  • Material Science: It may be utilized in developing new materials through polymerization processes.

These applications underscore its significance in both academic research and industrial chemistry .

Interaction studies involving 2,5-dimethylphenylmagnesium bromide primarily focus on its reactivity profile with various electrophiles. These studies help elucidate how this compound behaves in different chemical environments and its potential effects on other chemical species. Research often emphasizes understanding the kinetics and mechanisms underlying these interactions to optimize synthetic strategies involving this Grignard reagent .

Several compounds share structural similarities with 2,5-dimethylphenylmagnesium bromide. Notable examples include:

Compound NameMolecular FormulaKey Differences
1-Methyl-4-methoxyphenylmagnesium bromideC₉H₁₁BrMgContains a methoxy group instead of methyl groups
4-Methylphenylmagnesium bromideC₈H₉BrMgLacks additional methyl substitution on the phenyl ring
3,4-Dimethylphenylmagnesium bromideC₉H₁₁BrMgHas different methyl substitution patterns

These compounds exhibit varying reactivities based on their substituents, affecting their utility in synthetic applications. The presence of multiple methyl groups in 2,5-dimethylphenylmagnesium bromide contributes to its unique steric and electronic properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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